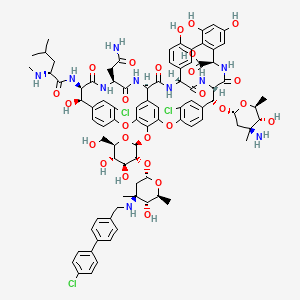![molecular formula C16H23IN2O4 B1257009 N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide CAS No. 131062-31-2](/img/structure/B1257009.png)
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide, also known as 18F-FPEB, is a radioligand used in positron emission tomography (PET) imaging. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders including addiction, anxiety, depression, and schizophrenia.
作用机制
MGluR5 is a G-protein coupled receptor that is primarily located in the postsynaptic membrane of neurons. It plays a key role in the regulation of synaptic plasticity, which is important for learning and memory. Activation of mGluR5 leads to the activation of intracellular signaling pathways that modulate the activity of ion channels and other receptors. Antagonism of mGluR5 by N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide reduces the activity of these pathways, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide are primarily related to its interaction with mGluR5. PET imaging with N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has shown that mGluR5 density is altered in several neurological disorders, including addiction, anxiety, depression, and schizophrenia. Antagonism of mGluR5 has been shown to reduce drug-seeking behavior in animal models of addiction and to improve symptoms in animal models of anxiety, depression, and schizophrenia.
实验室实验的优点和局限性
The main advantage of using N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide in lab experiments is its ability to non-invasively quantify mGluR5 density and distribution in the brain. This allows for the study of mGluR5 in live animals and humans without the need for invasive procedures. However, the main limitation of using N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is its short half-life (110 minutes), which limits the time available for imaging and requires the use of a nearby cyclotron for the production of [18F]fluoride ion.
未来方向
For the use of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide include the development of new mGluR5 antagonists with improved pharmacokinetic properties and the investigation of mGluR5 in other neurological disorders. Additionally, the use of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the role of mGluR5 in the brain.
合成方法
The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves the nucleophilic substitution of a protected iodo precursor with [18F]fluoride ion. The precursor is prepared by the reaction of 2-hydroxy-3-methoxy-5,6-dimethylbenzaldehyde with N-ethyl-2-pyrrolidinone, followed by protection of the hydroxyl group with a trimethylsilyl (TMS) group and iodination. The TMS group is then removed by treatment with tetrabutylammonium fluoride (TBAF) to yield the final product.
科学研究应用
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has been used in several preclinical and clinical studies to investigate the role of mGluR5 in neurological disorders. PET imaging with N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide allows for the non-invasive quantification of mGluR5 density and distribution in the brain. This information can be used to understand the pathophysiology of various disorders and to develop new treatments.
属性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJGKGPGPACEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927058 |
Source


|
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide | |
CAS RN |
131062-31-2 |
Source


|
| Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B1256931.png)









![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
